3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-5-6-7-17-10-15-14-9(18-10)12-8(16)13-11(2,3)4/h5-7H2,1-4H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONMYKMPWGWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of tert-butyl isocyanate with 5-(butylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pH).
Scientific Research Applications
Agricultural Applications
1. Pesticide Development
The compound has shown promise as a pesticide or fungicide. Its structure suggests potential activity against plant pathogens, which can be leveraged in developing new agrochemicals. Research indicates that thiadiazole derivatives often exhibit antifungal and antibacterial properties, making them suitable candidates for crop protection products .
2. Plant Growth Regulation
Studies have indicated that certain thiadiazole derivatives can act as plant growth regulators. The presence of the butylsulfanyl group may enhance the bioactivity of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea in modulating plant growth responses under stress conditions .
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that compounds with thiadiazole moieties possess significant antimicrobial properties. Preliminary studies on 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea suggest it may inhibit the growth of various bacterial strains. This property can be exploited for developing new antibiotics or antiseptics .
2. Anticancer Potential
Emerging studies indicate that thiadiazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific interactions of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea with cancer cell lines warrant further investigation to assess its potential as a chemotherapeutic agent .
Material Science Applications
1. Polymer Chemistry
The compound's unique chemical structure may allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the presence of sulfur and nitrogen atoms within the thiadiazole framework .
2. Sensor Development
Thiadiazole derivatives are known for their electronic properties, making them suitable for use in sensor technologies. The application of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea in developing sensors for environmental monitoring or detecting specific biomolecules is an area of ongoing research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in bacterial cells, leading to cell death. In its anticancer activity, it may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Computational Predictions
- In silico studies () highlight urea moieties as critical for pharmacokinetics. The target’s tert-butyl group may improve metabolic stability compared to cyclopentyl or phenyl analogs .
Biological Activity
3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiadiazole ring with a urea moiety, which is known to influence its pharmacological properties. The presence of the tert-butyl group and the butylsulfanyl substituent enhances its solubility and possibly its biological efficacy.
Chemical Structure
The chemical structure of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can be represented as follows:
This structure includes:
- A thiadiazole ring , which is often associated with antimicrobial and antiparasitic activities.
- A urea functional group , contributing to diverse pharmacological activities.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For example, studies comparing various urea derivatives have shown that compounds similar to 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea possess minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| S. aureus | >64 |
| E. coli (BW25113) | ≤0.03 |
| P. aeruginosa | 1 |
Antitumor Activity
The compound's potential antitumor activity has also been explored. In vitro studies have shown that related urea derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural motifs demonstrated GI50 values indicating effective inhibition of cancer cell proliferation .
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (lung cancer) | 25.1 |
| RPMI-8226 (leukemia) | 21.5 |
| OVCAR-4 (ovarian cancer) | 25.9 |
The biological activity of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea may be attributed to its ability to interact with specific cellular targets, potentially inhibiting key enzymes involved in cell proliferation and survival pathways. For instance, some studies suggest that thiadiazole derivatives may inhibit GSK-3β activity, which is crucial in regulating various cellular processes .
Case Studies
A notable study involving a series of thiadiazole derivatives demonstrated their broad-spectrum antimicrobial and anticancer activities. The findings suggested that modifications in the substituents significantly influenced the biological outcomes, emphasizing the importance of structural variations in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiadiazole derivatives are often prepared by reacting acyl thioureas with hydrazine hydrate under reflux, followed by alkylation or sulfanylation steps. Key intermediates like 5-(butylsulfanyl)-1,3,4-thiadiazol-2-amine can be coupled with tert-butyl isocyanate using a base (e.g., triethylamine) in anhydrous solvents like DMF or THF. Reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side products .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:
- FTIR : To identify functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹, thiadiazole ring vibrations).
- NMR (¹H and ¹³C) : To confirm substituent positions and purity (e.g., tert-butyl protons at δ ~1.3 ppm).
- Elemental Analysis : To validate stoichiometry.
- X-ray Crystallography (if crystalline): For absolute configuration determination, as demonstrated in structurally similar thiadiazole-urea derivatives .
Q. What biological activities are commonly associated with this class of thiadiazole-urea derivatives?
- Methodological Answer : Thiadiazole-urea hybrids exhibit diverse bioactivities:
- Antimicrobial : Tested via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values typically ranging 8–64 µg/mL .
- Anticancer : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), often showing IC₅₀ values <50 µM. Activity correlates with substituent lipophilicity and electron-withdrawing groups .
- Enzyme Inhibition : Targets like dihydrofolate reductase (DHFR) or kinases are studied via kinetic assays using purified enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. aryl groups) influence bioactivity and solubility?
- Methodological Answer :
- Bioactivity : The tert-butyl group enhances steric bulk, improving binding to hydrophobic enzyme pockets (e.g., DHFR). In contrast, aryl groups (e.g., 4-methoxyphenyl) increase π-π stacking potential, boosting anticancer activity .
- Solubility : tert-butyl derivatives exhibit lower aqueous solubility than polar analogs (e.g., morpholino-substituted derivatives). Solubility is quantified via shake-flask methods or HPLC under physiological pH conditions .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable MIC values across studies)?
- Methodological Answer : Contradictions may arise from:
- Purity Discrepancies : Validate compound purity via HPLC (>95%) and LC-MS to exclude impurities affecting assays .
- Assay Conditions : Standardize protocols (e.g., inoculum size, incubation time) using CLSI guidelines.
- Strain Variability : Test across multiple microbial strains/cell lines and report inter-lab reproducibility .
Q. What strategies optimize the compound’s stability in physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies in buffers (pH 1.2–7.4) with UPLC monitoring. Thiadiazole-urea derivatives often degrade in acidic conditions, necessitating enteric coating for oral delivery .
- Light/Temperature Sensitivity : Store lyophilized compounds at –20°C in amber vials to prevent photodegradation .
Q. What computational approaches predict the compound’s binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., FLT3 kinase). The tert-butyl group often occupies hydrophobic subpockets, while the urea moiety forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under simulated physiological conditions .
Q. How can SAR studies guide the design of analogs with improved pharmacokinetics?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., morpholino, piperidine) to lower LogP values from ~4.5 to <3, improving aqueous solubility .
- Metabolic Stability : Use liver microsome assays to identify metabolically labile sites (e.g., sulfide oxidation). Fluorination or methyl blocking can enhance half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
